N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Anticancer and Antimicrobial Applications
Benzothiazoles, including N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-methylbenzamide, have been recognized for their broad spectrum of biological activities. This family of compounds has shown promising anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties. The 2-arylbenzothiazoles, in particular, are noted for their potential as antitumor agents, with several derivatives in clinical use for treating various diseases (Kamal et al., 2015). Recent advances have focused on structural modifications of benzothiazoles to enhance their chemotherapeutic potential, underscoring the importance of the benzothiazole scaffold in drug discovery for cancer treatment (Ahmed et al., 2012).
Chemical Properties and Synthetic Applications
The chemistry and properties of benzothiazoles, including the specific compound this compound, have been extensively reviewed. These compounds exhibit fascinating variability in their chemistry, allowing for various synthetic applications and the formation of complexes with significant biological and electrochemical activities (Boča et al., 2011). Such versatility makes benzothiazoles attractive for developing new chemical entities in pharmaceutical research.
Role in Drug Discovery and Medicinal Chemistry
The structural simplicity and synthetic accessibility of benzothiazoles facilitate the development of chemical libraries, aiding in the discovery of new therapeutic agents. The benzothiazole nucleus is increasingly important in medicinal chemistry, serving as a ligand to various biomolecules. This has attracted medicinal chemists to explore its potential in creating effective therapies, especially for cancer (Keri et al., 2015). Furthermore, benzothiazole derivatives are being investigated for their antimicrobial and antiviral capabilities, highlighting their role in addressing global health challenges, such as drug-resistant pathogens and emerging infectious diseases (Elamin et al., 2020).
Future Directions
Mechanism of Action
Target of Action
The primary target of N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-methylbenzamide is the DprE1 protein . This protein plays a crucial role in the survival and virulence of Mycobacterium tuberculosis, making it an attractive target for anti-tubercular compounds .
Biochemical Pathways
The compound’s action affects the biochemical pathways associated with the survival and virulence of M. tuberculosis. By inhibiting the DprE1 protein, the compound disrupts the bacteria’s ability to synthesize essential components of its cell wall .
Pharmacokinetics
A related study indicates that benzothiazole derivatives exhibit favorable pharmacokinetic profiles .
Result of Action
The compound’s action results in the inhibition of M. tuberculosis growth. In vitro and in vivo activity studies of benzothiazole derivatives have shown promising results against this bacterium . For instance, some compounds exhibited bactericidal activity against Staphylococcus aureus .
Properties
IUPAC Name |
N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2OS/c1-14-8-2-3-9-15(14)20(24)22-17-11-5-4-10-16(17)21-23-18-12-6-7-13-19(18)25-21/h2-13H,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODRLUHOHWGGJSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.